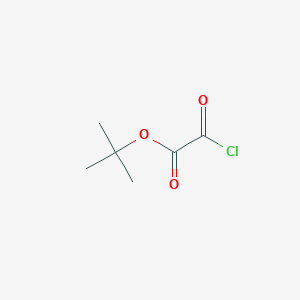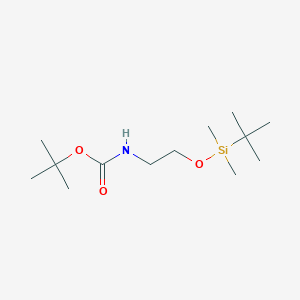
2-Hydroxy-5-(methylthio)benzaldehyde
Vue d'ensemble
Description
2-Hydroxy-5-(methylthio)benzaldehyde (HMTA) is an organic compound that belongs to the class of benzaldehydes. It is a colorless, slightly viscous liquid with a characteristic odor. HMTA is used as a preservative, an antioxidant, and a flavoring agent in food and beverages. It is also used in perfumes and cosmetics and as a pharmaceutical intermediate. HMTA is an important intermediate in the synthesis of various drugs and other compounds.
Applications De Recherche Scientifique
Chemosensor Development for pH Detection
2-Hydroxy-5-(methylthio)benzaldehyde derivatives have been utilized in the development of fluorescent chemosensors for pH detection. For instance, compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine have shown significant fluorescence intensity changes in response to pH alterations, making them effective for distinguishing between normal and cancer cells based on pH variations. These chemosensors exhibit a remarkable increase in fluorescence intensity with pH, attributed mainly to the deprotonation of the phenolic OH group, enabling naked eye identification of different pH environments, which is crucial in various biochemical and medical applications (Dhawa et al., 2020).
Synthesis of Organic Compounds
The molecule has also found application in organic synthesis processes. For example, it has been involved in the synthesis of 2-(alkylamino)-1-arylethanols through a process that includes the formation of 5-aryloxazolidines as intermediates. Such synthetic routes are fundamental in the production of various organic compounds, including pharmaceuticals, demonstrating the molecule's versatility in organic chemistry (Moshkin & Sosnovskikh, 2013).
Spectroscopic and Biological Studies
Further research on this compound derivatives has included spectroscopic studies and evaluations of biological activities. These studies have focused on understanding the solvatochromism behavior of these compounds and their potential antioxidant and antibacterial properties. The findings from such research can inform the development of new drugs and therapeutic agents, highlighting the molecule's significance in medicinal chemistry (Kakanejadifard et al., 2013).
Safety and Hazards
The compound has been classified as having some hazards. It has the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided .
Propriétés
IUPAC Name |
2-hydroxy-5-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFUHPOUXWUJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498102 | |
| Record name | 2-Hydroxy-5-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67868-84-2 | |
| Record name | 2-Hydroxy-5-(methylthio)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67868-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)




![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)








